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Compound of Interest

Compound Name: 5-Iodotubercidin

Cat. No.: B3267153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

5-Iodotubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside, is a potent inhibitor of adenosine

kinase (AK), a key enzyme in adenosine metabolism. Its ability to modulate adenosine levels

has made it and its analogues attractive candidates for therapeutic development in areas such

as epilepsy, inflammation, and cancer. This guide provides a comprehensive comparison of 5-
Iodotubercidin analogues, delving into their structure-activity relationships (SAR), supported

by experimental data, detailed protocols, and pathway visualizations to facilitate further

research and drug discovery efforts.

Quantitative Data Summary
The biological activity of 5-Iodotubercidin analogues is highly dependent on substitutions at

various positions of the pyrrolo[2,3-d]pyrimidine core and the ribose moiety. The following

tables summarize the inhibitory potency of key analogues against adenosine kinase and their

cytotoxic effects.

Table 1: Inhibitory Activity of 5-Iodotubercidin Analogues against Adenosine Kinase (AK)
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Compound R1 (Position 5) R2 (Position 5')
IC50 (µM) vs.
Human AK

5-Iodotubercidin I OH 0.026[1]

Tubercidin H OH >10

5-Bromotubercidin Br OH 0.035

5-Chlorotubercidin Cl OH 0.042

5'-Deoxyadenosine H H 0.17

5'-Amino-5'-deoxy-5-

iodotubercidin
I NH2 <0.001[1]

5'-Amino-5'-deoxy-5-

bromotubercidin
Br NH2 <0.001[1]

5'-Amino-5'-

deoxyadenosine
H NH2 0.17[1]

Table 2: Cytotoxicity of 5-Iodotubercidin

Cell Line p53 Status EC50 (µM)

HCT116 +/+ 1.88[2]

HCT116 -/- 7.8[2]

Key Structure-Activity Relationship Insights
Substitution at Position 5: Halogen substitution at the 5-position of the pyrrolo[2,3-

d]pyrimidine ring significantly enhances adenosine kinase inhibitory activity. The order of

potency is generally I > Br > Cl > H.

Modification at Position 5': Replacement of the 5'-hydroxyl group with an amino group

dramatically increases potency. 5'-Amino-5'-deoxy analogues of 5-bromo- and 5-
iodotubercidin are the most potent adenosine kinase inhibitors identified to date, with IC50

values in the sub-nanomolar range.[1]
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Off-Target Activities: 5-Iodotubercidin is not entirely specific for adenosine kinase and

inhibits other kinases at higher concentrations, including casein kinase 1 (IC50 = 0.4 µM),

protein kinase C (PKC) (IC50 = 0.4 µM), and ERK2 (IC50 = 0.525 µM).[3]

Genotoxic Effects: 5-Iodotubercidin has been shown to induce DNA damage and activate

the p53 signaling pathway, leading to G2 cell cycle arrest and apoptosis.[2][4] This effect

contributes to its anti-tumor properties. The cytotoxicity of 5-Iodotubercidin is significantly

higher in cells with wild-type p53.[2]

Signaling Pathways and Mechanisms of Action
5-Iodotubercidin and its analogues exert their biological effects through multiple pathways. As

potent adenosine kinase inhibitors, they increase intracellular and extracellular adenosine

levels, which can then activate adenosine receptors, leading to various physiological

responses, including anticonvulsant effects. Furthermore, their off-target effects, particularly the

induction of DNA damage and inhibition of various kinases, contribute to their anti-cancer

properties.

p53-Mediated Apoptosis Pathway
5-Iodotubercidin's ability to induce DNA damage triggers a cascade of events culminating in

p53-dependent apoptosis. This pathway is a critical component of its anti-tumor activity.
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Caption: p53-mediated apoptosis induced by 5-Iodotubercidin.

Glycogen Synthesis Pathway
5-Iodotubercidin stimulates glycogen synthesis by activating glycogen synthase and

inactivating glycogen phosphorylase. This is thought to occur through the inhibition of kinases

that regulate these enzymes.
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Caption: Regulation of glycogen synthesis by 5-Iodotubercidin.

Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of 5-
Iodotubercidin analogues.

Adenosine Kinase Inhibition Assay
This protocol describes a common method to determine the IC50 values of compounds against

adenosine kinase.
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Preparation

Reaction Detection & Analysis

1. Prepare serial dilutions
of test compounds

3. Add compound and
reaction mix to wells.

Incubate at 30°C.

2. Prepare reaction mix:
- Adenosine Kinase

- ATP
- [γ-32P]ATP (tracer)

4. Spot reaction mixture
onto TLC plates

5. Develop TLC to separate
[γ-32P]AMP from [γ-32P]ATP

6. Quantify radioactive spots
(PhosphorImager) 7. Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for Adenosine Kinase Inhibition Assay.

Materials:

Recombinant human adenosine kinase

Adenosine

ATP

[γ-³²P]ATP

Test compounds

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

TLC plates (e.g., PEI-cellulose)

Developing solvent (e.g., 0.5 M LiCl)

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a microplate, add the test compound, adenosine, and assay buffer.
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Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding EDTA.

Spot an aliquot of the reaction mixture onto a TLC plate.

Develop the TLC plate to separate the product ([³²P]AMP) from the substrate ([γ-³²P]ATP).

Dry the TLC plate and expose it to a phosphor screen.

Quantify the radioactivity of the AMP and ATP spots using a phosphorimager.

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

Human cancer cell lines (e.g., HCT116)

Cell culture medium (e.g., DMEM)

Fetal bovine serum (FBS)

Penicillin-Streptomycin

Test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Procedure:
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Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds for a specified duration

(e.g., 48 or 72 hours).

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

EC50 value.

Synthesis of 5'-Amino-5'-deoxy-5-iodotubercidin
The synthesis of this highly potent analogue involves several steps starting from tubercidin. A

generalized workflow is presented below.

Tubercidin 1. Iodination at C5 2. Protection of 2',3'-OH 3. Sulfonylation of 5'-OH 4. Azide displacement
of 5'-sulfonate

5. Reduction of azide
to amine 6. Deprotection of 2',3'-OH 5'-Amino-5'-deoxy-

5-iodotubercidin

Click to download full resolution via product page

Caption: Synthetic workflow for 5'-Amino-5'-deoxy-5-iodotubercidin.

This guide provides a foundational understanding of the structure-activity relationships of 5-
Iodotubercidin analogues. The presented data and protocols are intended to serve as a

valuable resource for researchers in the field, enabling more informed design and development

of novel therapeutic agents targeting adenosine kinase and related pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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